molecular formula C19H19N3O3S2 B6510181 ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 896355-16-1

ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B6510181
CAS No.: 896355-16-1
M. Wt: 401.5 g/mol
InChI Key: RURUYBCKACLGHX-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.08678382 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its therapeutic applications.

Compound Overview

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C18H17N3O2S2
  • Molecular Weight: 357.47 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thienopyridine Core:
    • A condensation reaction between a thiophene derivative and a nitrile compound.
  • Introduction of Functional Groups:
    • Cyano group introduced through nucleophilic substitution.
    • Acetylation and incorporation of the methylsulfanyl benzamide moiety via coupling reactions using reagents like N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).

Biological Mechanisms

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Receptor Modulation: It may interact with receptors associated with pain and inflammation, modulating their activity.

The functional groups present in the compound facilitate hydrogen bonding and hydrophobic interactions that are crucial for its biological efficacy.

Case Studies and Research Findings

  • Anti-inflammatory Activity:
    • A study demonstrated that derivatives of thienopyridine compounds exhibited significant inhibition of COX enzymes (cyclooxygenases), which are key players in inflammation. The IC50 values for these compounds were reported to be in the nanomolar range (e.g., IC50 = 123 nM for certain derivatives) .
  • Cellular Assays:
    • In vitro studies have shown that the compound can downregulate pro-inflammatory cytokines in RAW264.7 macrophage cells. This effect was analyzed through Western blotting and RT-PCR techniques to assess mRNA levels of iNOS and COX-2 .
  • Structure-Activity Relationship (SAR):
    • Investigations into SAR have revealed that modifications to the thienopyridine core significantly affect the biological activity of the compounds. For instance, substituents on the benzamide moiety can enhance or diminish anti-inflammatory effects .

Comparative Analysis

Compound NameStructureIC50 (nM)Biological Activity
Ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H...Structure123COX inhibition
Compound AStructure150Anti-inflammatory
Compound BStructure200Receptor modulation

Properties

IUPAC Name

ethyl 3-cyano-2-[(4-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-3-25-19(24)22-9-8-14-15(10-20)18(27-16(14)11-22)21-17(23)12-4-6-13(26-2)7-5-12/h4-7H,3,8-9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURUYBCKACLGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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